molecular formula C5H5BF3KS B1592652 Potassium 5-methyl-2-thiophenetrifluoroborate CAS No. 871231-40-2

Potassium 5-methyl-2-thiophenetrifluoroborate

Cat. No.: B1592652
CAS No.: 871231-40-2
M. Wt: 204.07 g/mol
InChI Key: SLHDDEQSKNIZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 5-methyl-2-thiophenetrifluoroborate is an organoboron compound with the molecular formula CH3C4H2SBF3K and a molecular weight of 204.06 g/mol . This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 5-methyl-2-thiophenetrifluoroborate can be synthesized through the reaction of 5-methyl-2-thiopheneboronic acid with potassium bifluoride (KHF2). The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under mild conditions . The general reaction scheme is as follows:

CH3C4H2SB(OH)2+KHF2CH3C4H2SBF3K+2H2O\text{CH}_3\text{C}_4\text{H}_2\text{S}\text{B}(\text{OH})_2 + \text{KHF}_2 \rightarrow \text{CH}_3\text{C}_4\text{H}_2\text{S}\text{BF}_3\text{K} + 2\text{H}_2\text{O} CH3​C4​H2​SB(OH)2​+KHF2​→CH3​C4​H2​SBF3​K+2H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-methyl-2-thiophenetrifluoroborate is primarily involved in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds . This compound can undergo various types of reactions, including:

    Substitution Reactions: Reacts with halides in the presence of a palladium catalyst.

    Oxidation and Reduction Reactions: Can be involved in redox reactions under specific conditions.

Common Reagents and Conditions

    Palladium Catalysts: Such as palladium acetate or palladium chloride.

    Bases: Commonly used bases include potassium carbonate (K2CO3) and sodium hydroxide (NaOH).

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water are frequently used.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Potassium 5-methyl-2-thiophenetrifluoroborate has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of potassium 5-methyl-2-thiophenetrifluoroborate in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

  • Potassium vinyltrifluoroborate
  • Potassium ethyltrifluoroborate
  • Potassium cyclopropyltrifluoroborate
  • Potassium furan-3-trifluoroborate

Uniqueness

Potassium 5-methyl-2-thiophenetrifluoroborate is unique due to its thiophene ring, which imparts distinct electronic properties and reactivity compared to other trifluoroborate salts. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and materials with specific electronic characteristics .

Properties

IUPAC Name

potassium;trifluoro-(5-methylthiophen-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BF3S.K/c1-4-2-3-5(10-4)6(7,8)9;/h2-3H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHDDEQSKNIZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(S1)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BF3KS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635590
Record name Potassium trifluoro(5-methylthiophen-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871231-40-2, 78447-71-9
Record name Potassium trifluoro(5-methylthiophen-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 5-methyl-2-thiophenetrifluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 5-methyl-2-thiophenetrifluoroborate
Reactant of Route 2
Reactant of Route 2
Potassium 5-methyl-2-thiophenetrifluoroborate
Reactant of Route 3
Reactant of Route 3
Potassium 5-methyl-2-thiophenetrifluoroborate
Reactant of Route 4
Reactant of Route 4
Potassium 5-methyl-2-thiophenetrifluoroborate
Reactant of Route 5
Reactant of Route 5
Potassium 5-methyl-2-thiophenetrifluoroborate
Reactant of Route 6
Potassium 5-methyl-2-thiophenetrifluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.